molecular formula C12H13ClN2S B14438033 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-62-0

1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride

Cat. No.: B14438033
CAS No.: 77148-62-0
M. Wt: 252.76 g/mol
InChI Key: IEHXWOSLSXXVNW-UHFFFAOYSA-M
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Description

1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ion substituted with a methyl group and a sulfanyl group linked to a pyridin-4-ylmethyl moiety. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyridinium chloride with pyridin-4-ylmethylthiol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyridinium ion can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Pyridine derivatives

    Substitution: Various substituted pyridinium salts

Scientific Research Applications

1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:

    1-Methyl-4-(pyridin-4-yl)pyridinium chloride: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    2-Methyl-1-(pyridin-4-yl)pyridinium chloride: The position of the methyl group is different, affecting the compound’s properties.

    1-Methyl-2-(pyridin-4-ylthio)pyridinium chloride: Contains a thioether linkage instead of a sulfanyl group, leading to variations in chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

77148-62-0

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

1-methyl-2-(pyridin-4-ylmethylsulfanyl)pyridin-1-ium;chloride

InChI

InChI=1S/C12H13N2S.ClH/c1-14-9-3-2-4-12(14)15-10-11-5-7-13-8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

IEHXWOSLSXXVNW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1SCC2=CC=NC=C2.[Cl-]

Origin of Product

United States

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